Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H9NO2S·HCl and a molecular weight of 207.67 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is a complex organic compound with potential applications in various biochemical reactions . .
Mode of Action
It’s known that the compound contains an amino group and an ester group, which can participate in various organic transformation reactions .
Pharmacokinetics
Its molecular weight is 17122 , which could potentially influence its bioavailability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride typically involves the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with hydrochloric acid. One common method involves the following steps :
- Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in an appropriate solvent, such as methanol.
- Add hydrochloric acid to the solution to form the hydrochloride salt.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides and alkyl halides.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as acyl chlorides and alkyl halides are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: The major products are acylated or alkylated derivatives of the original compound.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include oxidized or reduced forms of the thiophene ring.
Scientific Research Applications
Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including local anesthetics like Carticaine hydrochloride.
Organic Synthesis: The compound’s reactivity makes it valuable in the synthesis of highly functionalized thiophene derivatives.
Biological Studies: It is used in studies involving protein-tyrosine phosphatase inhibitors, which have potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceutical compounds and other organic molecules .
Properties
IUPAC Name |
methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-3-11-6(5(4)8)7(9)10-2;/h3H,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGNQVLUZOTGAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81321-14-4 |
Source
|
Record name | 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81321-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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